2-(3,5-Dimethylanilino)-6-methyl-5-phenylpyridine-3-carbonitrile
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Overview
Description
2-(3,5-Dimethylanilino)-6-methyl-5-phenylpyridine-3-carbonitrile is an organic compound with a complex structure that includes a pyridine ring substituted with a phenyl group, a methyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylanilino)-6-methyl-5-phenylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dimethylaniline with a suitable pyridine derivative under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylanilino)-6-methyl-5-phenylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-(3,5-Dimethylanilino)-6-methyl-5-phenylpyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylanilino)-6-methyl-5-phenylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other substituted pyridines and anilines, such as:
- 3,5-Dimethylaniline
- 2,6-Dimethylaniline
- 4-Methylaniline
Uniqueness
2-(3,5-Dimethylanilino)-6-methyl-5-phenylpyridine-3-carbonitrile is unique due to its specific substitution pattern and the presence of both aniline and pyridine moieties. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C21H19N3 |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-(3,5-dimethylanilino)-6-methyl-5-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C21H19N3/c1-14-9-15(2)11-19(10-14)24-21-18(13-22)12-20(16(3)23-21)17-7-5-4-6-8-17/h4-12H,1-3H3,(H,23,24) |
InChI Key |
JHTIZTJUILGBKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=C(C=C2C#N)C3=CC=CC=C3)C)C |
Origin of Product |
United States |
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